molecular formula C12H16N8O2S2 B4301016 2,2'-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) CAS No. 134749-24-9

2,2'-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide)

Cat. No.: B4301016
CAS No.: 134749-24-9
M. Wt: 368.4 g/mol
InChI Key: VNHPJHZWXQOOIV-UHFFFAOYSA-N
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Description

2,2’-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) is a heterocyclic compound that belongs to the quinazoline family It is characterized by the presence of two hydrazinecarbothioamide groups attached to a 6,7-dimethoxyquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) typically involves the reaction of 6,7-dimethoxyquinazoline-2,4-dione with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

    Substitution: The hydrazinecarbothioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2,2’-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It is being investigated for its potential anticancer and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2’-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbothioamide groups can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxyquinazoline-2,4-dione
  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 2,4-Diamino-6,7-dimethoxyquinazoline

Uniqueness

2,2’-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide) is unique due to the presence of two hydrazinecarbothioamide groups, which confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

[[2-(2-carbamothioylhydrazinyl)-6,7-dimethoxyquinazolin-4-yl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8O2S2/c1-21-7-3-5-6(4-8(7)22-2)15-12(20-19-11(14)24)16-9(5)17-18-10(13)23/h3-4H,1-2H3,(H3,13,18,23)(H3,14,19,24)(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHPJHZWXQOOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)NNC(=S)N)NNC(=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408568
Record name Hydrazinecarbothioamide, 2,2'-(6,7-dimethoxy-2,4-quinazolinediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134749-24-9
Record name Hydrazinecarbothioamide, 2,2'-(6,7-dimethoxy-2,4-quinazolinediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide)
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2,2'-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide)
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2,2'-(6,7-Dimethoxyquinazoline-2,4-diyl)bis(hydrazinecarbothioamide)

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